4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
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Description
4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C30H26ClN3O6 and its molecular weight is 560. The purity is usually 95%.
BenchChem offers high-quality 4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Research has focused on synthesizing and characterizing derivatives of quinoline and pyrazole compounds, which share structural motifs with the compound . For example, Hussein et al. (2016) explored the synthesis of quinolinone derivatives for their application as antioxidants in lubricating greases, highlighting their chemical stability and potential industrial applications (Hussein, Ismail, & El-Adly, 2016). Similarly, Sayapin et al. (2009) reported on the synthesis of heterocyclic derivatives based on quinoline, demonstrating the versatility of these compounds in generating novel chemical entities with potential for further investigation (Sayapin et al., 2009).
Biological Activities
The compound's structure suggests potential for various biological activities. A study by Acker et al. (2011) on a similar quinoline derivative, DQP-1105, revealed its selective antagonism at NMDA receptors, particularly GluN2C- and GluN2D-containing receptors, suggesting a unique noncompetitive inhibition mechanism that could be valuable for neurological research (Acker et al., 2011). Additionally, derivatives of quinolone have been synthesized and evaluated for their antimicrobial activity, as reported by Bawa et al. (2009), indicating the compound's potential in the development of new antimicrobial agents (Bawa, Kumar, Drabu, Panda, & Kumar, 2009).
Antioxidant Properties
Compounds with structural similarities to the queried chemical have been evaluated for their antioxidant properties. Naveen et al. (2021) discussed the synthesis and characterization of a pyrazole derivative, demonstrating its antioxidant activity through various assays. This study underscores the potential of such compounds in developing antioxidant therapies or supplements (Naveen, Kumara, Kumar, Kumar, Zarrouk, Warad, & Lokanath, 2021).
properties
IUPAC Name |
4-[5-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-3-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26ClN3O6/c1-39-24-11-8-18(14-25(24)40-2)23-16-22(33-34(23)26(35)12-13-27(36)37)29-28(17-6-4-3-5-7-17)20-15-19(31)9-10-21(20)32-30(29)38/h3-11,14-15,23H,12-13,16H2,1-2H3,(H,32,38)(H,36,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYAHRPDZXJRAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2C(=O)CCC(=O)O)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26ClN3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(6-chloro-2-hydroxy-4-phenylquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid |
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